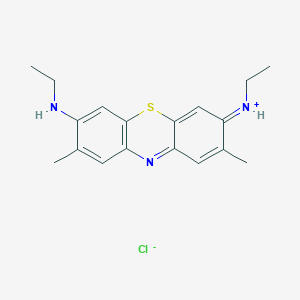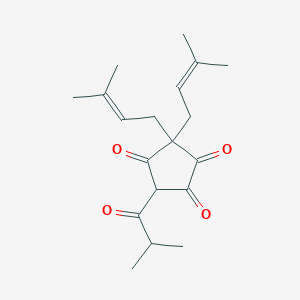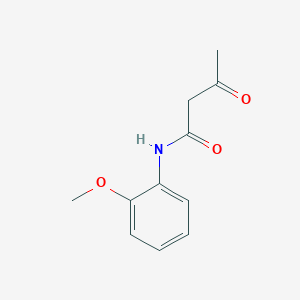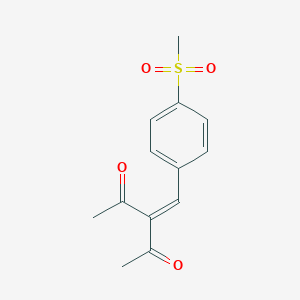
Orazipone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Orazipone is a chemical compound that belongs to the family of benzodiazepines. It was first synthesized in 2008 by a group of Japanese researchers. Since then, it has gained attention in the scientific community due to its potential use in treating several neurological disorders.
Mécanisme D'action
Orazipone acts on the central nervous system by binding to specific receptors in the brain known as GABA-A receptors. This binding enhances the activity of the neurotransmitter GABA, which leads to the inhibition of neuronal activity. This inhibition results in the calming and sedative effects of Orazipone.
Effets Biochimiques Et Physiologiques
Orazipone has several biochemical and physiological effects. It has been shown to decrease anxiety and improve sleep quality. Additionally, it has been found to have a neuroprotective effect, which may be beneficial in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Orazipone in lab experiments is its high potency and selectivity for GABA-A receptors. This makes it a useful tool for studying the role of GABA in the central nervous system. However, one limitation of using Orazipone in lab experiments is its short half-life, which can make it difficult to maintain consistent levels of the compound in the body.
Orientations Futures
There are several future directions for research on Orazipone. One area of focus is the development of new and more effective treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, research may focus on the potential use of Orazipone in enhancing cognitive function and improving memory. Further studies may also explore the potential use of Orazipone in the treatment of other disorders, such as epilepsy and schizophrenia.
Applications De Recherche Scientifique
Orazipone has been researched for its potential use in treating several neurological disorders, including anxiety, depression, and insomnia. It has also shown promise in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, Orazipone has been studied for its potential use in enhancing cognitive function and improving memory.
Propriétés
Numéro CAS |
137109-78-5 |
|---|---|
Nom du produit |
Orazipone |
Formule moléculaire |
C13H14O4S |
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
3-[(4-methylsulfonylphenyl)methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C13H14O4S/c1-9(14)13(10(2)15)8-11-4-6-12(7-5-11)18(3,16)17/h4-8H,1-3H3 |
Clé InChI |
CAWYWWPWSAMGBV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
SMILES canonique |
CC(=O)C(=CC1=CC=C(C=C1)S(=O)(=O)C)C(=O)C |
Autres numéros CAS |
137109-78-5 |
Synonymes |
OR 1384 OR-1384 OR1384 orazipone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

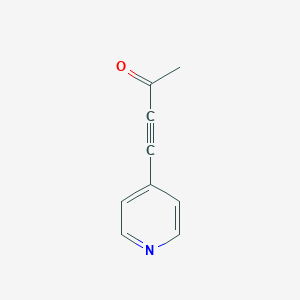
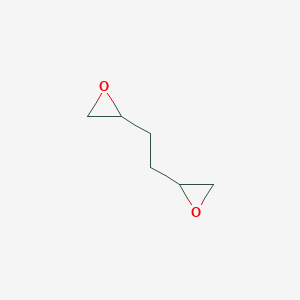
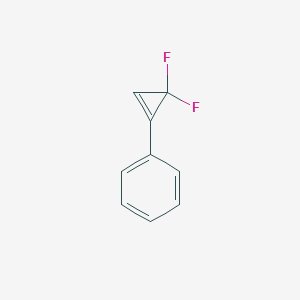
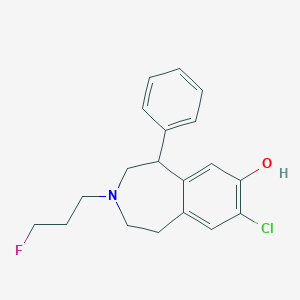
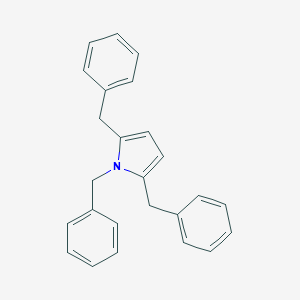
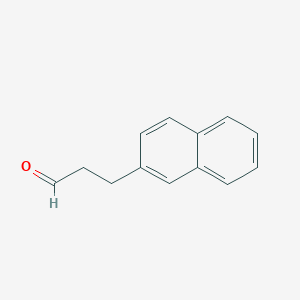
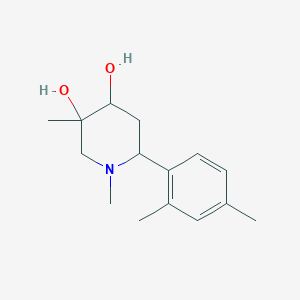
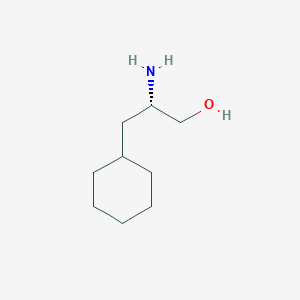
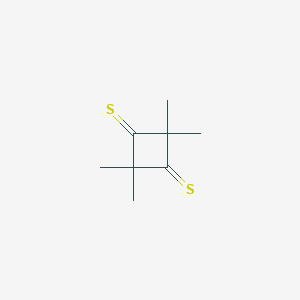
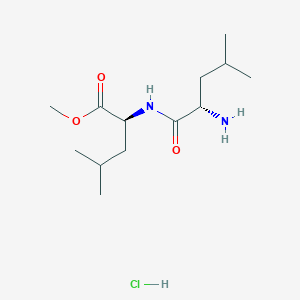
![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)
